tert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate
Description
It serves as a key intermediate in the synthesis of pharmaceutical agents, particularly CDK4/6 inhibitors like Palbociclib and Ribociclib .
Synthesis involves coupling tert-butyl piperazine-1-carboxylate with substituted pyridine precursors. For example:
- Route 1: Reaction of tert-butyl 4-(6-methoxycarbonyl-3-pyridyl)piperazine-1-carboxylate with methylamine in methanol yields the title compound (100% yield) after purification .
- Route 2: Buchwald-Hartwig coupling of 5-bromo-N,6-dimethylpicolinamide with tert-butyl piperazine-1-carboxylate using Pd(OAc)₂/BINAP/Cs₂CO₃ in toluene gives an 82% yield .
Properties
Molecular Formula |
C16H24N4O3 |
|---|---|
Molecular Weight |
320.39 g/mol |
IUPAC Name |
tert-butyl 4-[6-(methylcarbamoyl)pyridin-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N4O3/c1-16(2,3)23-15(22)20-9-7-19(8-10-20)12-5-6-13(18-11-12)14(21)17-4/h5-6,11H,7-10H2,1-4H3,(H,17,21) |
InChI Key |
ZDCHHKKRXLDHSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Photocatalytic One-Step Synthesis Using Acridine Salt Catalyst
One advanced method for preparing tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (a close precursor to the methylcarbamoyl derivative) involves a visible-light photocatalytic reaction. This method uses 2-aminopyridine and piperazine-1-tert-butyl formate as starting materials with an acridine salt as the photocatalyst and 2,2,6,6-tetramethylpiperidine-N-oxide as the oxidant in anhydrous dichloroethane solvent under blue LED irradiation for 10 hours. The reaction is conducted in an oxygen atmosphere to facilitate oxidative coupling.
- One-step synthesis reducing byproducts and shortening the synthesis path.
- Avoids heavy metals and hydrogen gas, making the process safer and more environmentally friendly.
- High yield of approximately 95% of the target tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
- Purification is achieved by column chromatography after reaction completion.
| Component | Amount (per 0.2 mmol 2-aminopyridine) | Equivalents |
|---|---|---|
| 2-Aminopyridine | 0.2 mmol | 1.0 eq |
| Piperazine-1-carboxylic acid tert-butyl ester | 0.2 mmol | 1.0 eq |
| Acridine salt (photocatalyst) | 0.01 mmol | 0.1 eq |
| 2,2,6,6-Tetramethylpiperidine-N-oxide | 0.1 mmol | 0.5 eq |
| Anhydrous dichloroethane | 2 mL | Solvent |
| Reaction time | 10 hours | - |
| Light source | Blue LED | - |
Yield: 95% colorless white solid after chromatographic purification.
This method is notable for its operational simplicity, environmental safety, and scalability for industrial production.
Multi-Step Iodination and Coupling Reaction Route
An alternative preparation involves a more classical multi-step synthesis:
Iodination of 2-Aminopyridine:
2-Aminopyridine is iodinated using potassium iodate, potassium iodide, and concentrated sulfuric acid to produce 2-amino-5-iodopyridine.Coupling Reaction:
The iodinated intermediate undergoes a palladium-catalyzed coupling with tert-butyl piperazine-1-carboxylate (Boc-piperazine) in the presence of a ligand (Xantphos) and sodium tert-butoxide base in toluene solvent.
| Parameter | Condition |
|---|---|
| Ligand (Xantphos) | 0.11–0.13 weight ratio to substrate |
| Catalyst (Pd₂(dba)₃) | 0.08–0.10 weight ratio to substrate |
| Solvent (Toluene) | 1.4–1.7 weight ratio to substrate |
| Temperature | 20–30 °C for ligand-catalyst pre-reaction; 75–100 °C for coupling |
| Stirring time | 2–4 hours |
| Oxygen content | ≤ 0.5% controlled atmosphere |
Yield:
The coupling reaction yields tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate with 80–85% isolated yield.-
- Reduces the number of steps from four to two compared to traditional methods involving bromination, oxidation, coupling, and reduction.
- Simplifies purification and reduces waste.
- Avoids risks associated with oxidation and reduction catalysis.
- Improves overall yield and cost-effectiveness.
This method is well-suited for scale-up with controlled atmosphere and temperature for reproducibility and safety.
Reduction of Nitro Precursor
A classical approach to obtaining tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate involves:
- Starting from 4-(6-nitropyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester.
- Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere (H₂ balloon) for 3 hours.
- Purification of the resulting amine product by standard techniques.
This method is straightforward but requires handling of hydrogen gas and catalytic reduction steps, which may have safety considerations in scale-up.
Comparative Summary Table of Preparation Methods
| Method | Key Reactants & Catalysts | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Photocatalytic One-Step | 2-Aminopyridine, piperazine-1-tert-butyl formate, acridine salt, 2,2,6,6-tetramethylpiperidine-N-oxide | Blue LED irradiation, anhydrous dichloroethane, oxygen atmosphere, 10 h | 95 | One-step, environmentally friendly, high yield, low cost | Requires LED setup, longer reaction time |
| Iodination + Pd-Catalyzed Coupling | 2-Amino-5-iodopyridine, Boc-piperazine, Pd₂(dba)₃, Xantphos, sodium tert-butoxide | Toluene solvent, 20–100 °C, inert low oxygen atmosphere, 2–4 h | 80–85 | High selectivity, scalable, fewer steps than traditional | Multi-step, requires controlled atmosphere |
| Nitro Reduction | 4-(6-nitropyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester, Pd/C, H₂ | Ethanol solvent, hydrogen atmosphere, 3 h | Not specified | Simple reaction setup, well-known chemistry | Handling hydrogen gas, safety concerns |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the piperazine moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the tert-butyl ester group yields the corresponding carboxylic acid, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. It is used in the development of new drugs and therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Formula : C₁₆H₂₃N₅O₃
- Molecular Weight : 335.39 g/mol (calculated from evidence ).
- 1H NMR : Key signals include δ 1.50 (s, 9H, Boc CH₃), 2.92–3.00 (m, 7H, piperazine and N–CH₃), and aromatic protons at δ 7.50–8.37 .
- Mass Spectrometry : ES+ [M+H]+ = 335 .
Applications
The compound is a precursor to pharmaceutically active piperazine derivatives. For instance, deprotection of the Boc group with HCl yields N-methyl-5-piperazin-1-yl-pyridine-2-carboxamide, a structural motif in kinase inhibitors .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares tert-butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate with structurally related compounds:
Electronic and Steric Effects
- Fluoro Substituent : The 2-fluoro analogue () may enhance lipophilicity and membrane permeability, a common strategy in drug design to improve bioavailability.
Key Research Findings
Substituent Position Matters : Methyl groups at pyridine C2 () vs. C4 () result in distinct electronic environments, affecting downstream reactivity and target binding.
Halogenation for Diversification : Bromo-substituted variants () enable late-stage functionalization, a strategy used in optimizing drug candidates for potency and ADME properties.
Boc Deprotection Efficiency: HCl in dioxane/methanol quantitatively removes the Boc group across all analogues (), ensuring scalability for pharmaceutical synthesis.
Biological Activity
tert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate (CAS Number: 2589532-06-7) is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, synthesis, and implications for drug development.
- Molecular Formula : C16H24N4O3
- Molecular Weight : 320.39 g/mol
- Structure : The compound features a piperazine ring substituted with a pyridine moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer pathways. It serves as an intermediate in the synthesis of potent anticancer agents like Ribociclib, which is used for treating ER-positive and HER2-negative breast cancer .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects on cancer cell lines. For instance:
- In vitro studies have shown that derivatives can inhibit cell proliferation in various cancer types through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Ribociclib | Breast Cancer | 0.5 | CDK4/6 inhibition |
| Palbociclib | Lymphoma | 0.3 | CDK4/6 inhibition |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its application in therapy. Preliminary studies suggest:
- Absorption : Moderate oral bioavailability.
- Distribution : High protein binding, indicating potential interactions with other drugs.
Case Studies
-
Breast Cancer Treatment :
A clinical trial investigated the efficacy of Ribociclib, highlighting the role of intermediates like this compound in enhancing drug potency. Results demonstrated a significant reduction in tumor size among participants receiving the drug combination . -
Neuroprotective Effects :
Although primarily studied for anticancer properties, emerging research suggests potential neuroprotective effects. In vitro studies indicated that related compounds could mitigate oxidative stress in neuronal cells, hinting at broader therapeutic applications beyond oncology .
Safety and Toxicology
While the compound shows promise, safety assessments are critical:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
